molecular formula C17H17IN2O2S B5035738 N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide

N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide

Cat. No.: B5035738
M. Wt: 440.3 g/mol
InChI Key: JRJCAGAHTSEIQM-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an iodinated aromatic ring, a methoxy group, and a carbamothioyl linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide typically involves a multi-step process. One common method starts with the iodination of 4-methoxybenzoic acid to produce 3-iodo-4-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with N-[(2,6-dimethylphenyl)carbamothioyl]amine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodinated aromatic ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group and the carbamothioyl linkage can be involved in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the carbamothioyl linkage.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted aromatic compounds can be formed.

    Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction of the carbamothioyl linkage can yield amines or thiols.

Scientific Research Applications

N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the iodinated aromatic ring and the carbamothioyl linkage plays a crucial role in its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-[(2,6-dimethylphenyl)carbamothioyl]benzamide: Lacks the iodinated aromatic ring and methoxy group, resulting in different chemical properties and biological activities.

    N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide: Contains a phenylpropanamide moiety instead of the iodinated aromatic ring, leading to variations in reactivity and applications.

    N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide: Features a thiophene ring, which imparts different electronic and steric effects compared to the iodinated aromatic ring.

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2S/c1-10-5-4-6-11(2)15(10)19-17(23)20-16(21)12-7-8-14(22-3)13(18)9-12/h4-9H,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJCAGAHTSEIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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